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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two prominent multi-

kinase inhibitors, BMS-770767 and foretinib. Both compounds have been investigated for their

therapeutic potential in oncology, primarily through their inhibition of key receptor tyrosine

kinases (RTKs) implicated in tumor growth, survival, and metastasis. This document

synthesizes available experimental data to offer an objective comparison of their performance,

supported by detailed methodologies for the key experiments cited.

Introduction and Mechanism of Action
BMS-770767 and its close analog, BMS-777607, are potent and selective inhibitors of the MET

receptor tyrosine kinase family, which includes MET, AXL, and RON.[1][2][3] These kinases are

crucial nodes in signaling pathways that drive cell proliferation, migration, and invasion.

Dysregulation of the HGF/MET signaling axis is a known oncogenic driver in numerous

cancers.

Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that, in addition to

targeting MET and RON, also potently inhibits vascular endothelial growth factor receptors

(VEGFRs), particularly KDR (VEGFR2), and other RTKs such as TIE-2, FLT-1, and FLT-4.[4]

This broader targeting profile suggests that foretinib's anti-tumor activity may result from a dual

effect on both tumor cells and the tumor vasculature.

The signaling pathways targeted by both inhibitors are depicted below.
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Caption: Targeted signaling pathways of BMS-770767 and Foretinib.

Comparative Efficacy: Experimental Data
The following tables summarize the available quantitative data on the inhibitory activities of

BMS-770767 (represented by its analog BMS-777607) and foretinib.

Table 1: In Vitro Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentrations (IC50) of each compound against

a panel of purified kinases. Lower values indicate greater potency.
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Kinase Target BMS-777607 IC50 (nM) Foretinib IC50 (nM)

c-Met 3.9[1][2][3] 0.4[4]

AXL 1.1[1][2][3] -

RON 1.8[1][2][3] 3.0[4]

Tyro3 4.3[1][2][3] -

KDR (VEGFR2) >156* 0.9[4]

FLT-1 (VEGFR1) - 6.8[4]

FLT-4 (VEGFR3) - 2.8[4]

Data indicates >40-fold

selectivity for Met-related

targets over LCK, VEGFR-2,

and TrkA/B.[1][2][3]

Table 2: In Vitro Cellular Activity
This table summarizes the effects of the inhibitors on cancer cell lines, including inhibition of

phosphorylation and cell viability/growth.
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Cell Line Assay Type
BMS-777607 IC50 /
Effect

Foretinib IC50

GTL-16 (Gastric)
c-Met

Autophosphorylation
20 nM[1][2][3] -

PC-3 (Prostate)
HGF-stimulated c-Met

Autophosphorylation
<1 nM[1][2][3] -

DU145 (Prostate)
HGF-stimulated c-Met

Autophosphorylation
<1 nM[1][2][3] -

PC-3 / DU145
HGF-stimulated

Migration/Invasion
<0.1 µM[1][2][3] -

U118MG

(Glioblastoma)
Cell Viability (MTT)

Significantly reduced

at 12.5 µM[5]
-

SF126 (Glioblastoma) Cell Viability (MTT)
Significantly reduced

at 12.5 µM[5]
-

B16F10 (Melanoma) Colony Growth - 40 nM[4]

A549 (Lung) Colony Growth - 29 nM[4]

HT29 (Colon) Colony Growth - 165 nM[4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase

enzyme.
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Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Details:

Assay Formats: Kinase inhibition is commonly measured using formats such as

[33P]phosphoryl transfer, luciferase-coupled chemiluminescence (e.g., Kinase-Glo), or

AlphaScreen technology.

Plate Setup: Reactions are typically performed in 384-well microtiter plates.

Reaction Mixture: Purified recombinant kinase is pre-incubated with varying concentrations

of the inhibitor (e.g., BMS-770767 or foretinib).

Initiation: The kinase reaction is started by adding a mixture of ATP and a suitable substrate

(e.g., biotinylated poly(Glu,Tyr) 4:1).

Incubation: The reaction is allowed to proceed for a defined period (e.g., 1-4 hours) at room

temperature.

Detection:

AlphaScreen: The reaction is stopped, and streptavidin-coated donor beads and anti-

phosphotyrosine acceptor beads are added. Upon laser excitation, a luminescent signal is
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generated if the substrate is phosphorylated.

[33P]phosphoryl Transfer: Radiolabeled [γ-33P]ATP is used. After incubation, the reaction

mixture is transferred to a filter membrane which captures the phosphorylated substrate.

The radioactivity on the filter is then measured.

Data Analysis: The signal is measured using a plate reader. IC50 values are calculated by

performing a nonlinear regression analysis of the inhibitor concentration versus percentage

of kinase activity.

Cell Viability / Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with a test compound.

Start Seed cells in a 96-well plate
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Caption: Workflow for a typical MTT or MTS cell viability assay.

Protocol Details:

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined optimal density

and allowed to adhere overnight.
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Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing serial dilutions of the test compound. Control wells receive medium with vehicle

(e.g., DMSO) only.

Incubation: Plates are incubated for a specified duration, typically 48 to 72 hours, under

standard cell culture conditions (37°C, 5% CO2).

Reagent Addition:

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Metabolically active cells reduce the yellow MTT to purple formazan

crystals.

MTS Assay: A combined MTS/PES solution is added. The MTS tetrazolium compound is

reduced by viable cells to a colored formazan product that is soluble in the culture

medium.

Signal Measurement:

MTT Assay: After incubation with the reagent, a solubilizing agent (e.g., detergent or

DMSO) is added to dissolve the formazan crystals.

MTS Assay: No solubilization step is required.

Data Analysis: The absorbance is measured using a microplate spectrophotometer (e.g., at

490 nm for MTS or 570 nm for MTT). The absorbance values are used to calculate the

percentage of cell growth inhibition, and the GI50 or IC50 value is determined via non-linear

regression.

Summary and Conclusion
Based on the available in vitro kinase profiling data, both BMS-770767/777607 and foretinib

are highly potent inhibitors of the MET receptor tyrosine kinase.

BMS-770767/777607 demonstrates exquisite potency and selectivity for the MET kinase

family, with IC50 values in the low nanomolar range for c-Met, AXL, and RON.[1][2][3] Its

selectivity profile suggests it is highly focused on this family of kinases, with significantly less
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activity against other RTKs like VEGFR2.[1][2][3] This specificity is reflected in its ability to

potently block HGF-stimulated c-Met phosphorylation and subsequent cell migration and

invasion at sub-micromolar concentrations.[1][2][3]

Foretinib is a broader-spectrum inhibitor. While it is exceptionally potent against c-Met, it also

strongly inhibits KDR (VEGFR2) and other VEGFR family members with low nanomolar IC50

values.[4] This dual inhibition of MET-driven tumor cell signaling and VEGFR-mediated

angiogenesis may offer a different therapeutic advantage. Its efficacy in cellular assays, such

as the inhibition of colony growth in multiple cancer cell lines, highlights its potent anti-

proliferative effects.[4]

In conclusion, the choice between these inhibitors may depend on the specific therapeutic

strategy. BMS-770767 offers a highly selective tool for targeting cancers driven by the

MET/AXL/RON axis, potentially minimizing off-target effects. Foretinib provides a multi-pronged

attack, simultaneously targeting tumor cell signaling and angiogenesis, which may be beneficial

in a wider range of solid tumors. Further head-to-head studies in identical cancer models are

necessary for a definitive comparison of their in vivo efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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